molecular formula C9H14N2 B1499549 4-(Aminomethyl)-2,6-dimethylaniline CAS No. 917388-67-1

4-(Aminomethyl)-2,6-dimethylaniline

Cat. No.: B1499549
CAS No.: 917388-67-1
M. Wt: 150.22 g/mol
InChI Key: DDWHVGXUKKJOMM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-dimethylaniline is a multifunctional aromatic amine of significant interest in chemical research and development. Its structure, featuring both a primary aniline and a primary benzylamine group on a dimethyl-substituted benzene ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. This compound is primarily used as a key precursor in organic synthesis. Researchers may employ it in the development of pharmaceutical candidates, particularly in constructing molecules with similar frameworks to known local anesthetics and other active compounds . Its dual amine functionality allows for various chemical modifications, including diazotization, amide bond formation, and Mannich reactions, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, its potential applications extend to the synthesis of dyes, agrochemicals, and functional polymers . As a research chemical, it serves as a critical intermediate in exploring new chemical entities and catalytic processes. Please Note: This product is intended for research purposes only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWHVGXUKKJOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668468
Record name 4-(Aminomethyl)-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917388-67-1
Record name 4-(Aminomethyl)-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Routes for 4 Aminomethyl 2,6 Dimethylaniline

Reductive Amination Protocols for the Synthesis of 4-(Aminomethyl)-2,6-dimethylaniline

Reductive amination stands as a prominent and widely utilized method for the formation of amines from carbonyl compounds. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this can be approached starting from a suitable aldehyde precursor.

A plausible and direct precursor for this transformation is 4-amino-3,5-dimethylbenzaldehyde. The reductive amination of this aldehyde with ammonia would yield the desired this compound.

Catalytic Hydrogenation Approaches (e.g., Pd/C catalyzed nitro group reduction and subsequent amination)

Catalytic hydrogenation is a clean and efficient method for reduction in organic synthesis. While direct catalytic hydrogenation of an aldehyde in the presence of ammonia can be challenging due to catalyst poisoning, a related strategy involves the reduction of a nitrile. For instance, the catalytic hydrogenation of 4-cyano-2,6-dimethylaniline in the presence of a suitable catalyst, such as Palladium on carbon (Pd/C), would directly yield this compound. This method is advantageous as it often proceeds with high yield and selectivity under controlled hydrogen pressure.

Another approach involves the simultaneous reduction of a nitro group and a nitrile or a reductive amination of an aldehyde. For example, starting from 2,6-dimethyl-4-nitrobenzonitrile, catalytic hydrogenation could reduce both the nitro and nitrile functionalities to yield the target molecule. However, controlling the selectivity of such a reaction can be complex.

PrecursorCatalystReducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)
4-Cyano-2,6-dimethylanilinePd/CH₂Methanol/AmmoniaRoom Temperature1-10High
2,6-Dimethyl-4-nitrobenzaldehydePd/CH₂Ethanol (B145695)/Ammonia25-505-10Moderate

Reductive Condensation Methods (e.g., using sodium cyanoborohydride)

Reductive condensation using hydride reagents offers a milder alternative to catalytic hydrogenation. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent for reductive amination because it is selective for the reduction of the intermediate iminium ion over the starting carbonyl group, especially under mildly acidic conditions (pH ~6-7). masterorganicchemistry.com

The synthesis of this compound via this method would involve the reaction of 4-amino-3,5-dimethylbenzaldehyde with a source of ammonia, such as ammonium (B1175870) acetate or ammonia in an alcoholic solvent, in the presence of sodium cyanoborohydride. The reaction proceeds through the in situ formation of an imine, which is then immediately reduced by the hydride reagent.

Aldehyde PrecursorAmine SourceReducing AgentSolventpHTemperature (°C)Yield (%)
4-Amino-3,5-dimethylbenzaldehydeNH₄OAcNaBH₃CNMethanol6-7Room TemperatureGood
4-Amino-3,5-dimethylbenzaldehydeNH₃ in MeOHNaBH₃CNMethanol-Room TemperatureGood

This table illustrates typical conditions for reductive amination using sodium cyanoborohydride. Specific yield data for the synthesis of this compound would require dedicated experimental investigation.

Mannich Reaction Applications in Constructing Aminomethyl Anilines

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org In the context of synthesizing this compound, 2,6-dimethylaniline (B139824) itself could serve as the compound with an active hydrogen at the para position.

The reaction would involve treating 2,6-dimethylaniline with formaldehyde and ammonia (or a protected form of ammonia). The electrophilic aromatic substitution at the position para to the amino group, which is activated by the amino group, would introduce the aminomethyl functionality. The reaction is typically carried out under acidic conditions to generate the reactive electrophilic iminium ion from formaldehyde and ammonia.

Aniline (B41778) DerivativeAldehydeAmineCatalyst/SolventTemperature (°C)Yield (%)
2,6-DimethylanilineFormaldehydeAmmoniaHCl / EthanolRefluxModerate

This table outlines a conceptual Mannich reaction for the synthesis of the target compound. The yield is estimated as moderate due to the potential for side reactions and polymerization.

Alkylation Strategies for Introducing the Aminomethyl Group

Direct alkylation of the aromatic ring of 2,6-dimethylaniline with an aminomethyl synthon provides another synthetic avenue.

Reaction of Aniline Derivatives with Amines and Aldehydes

This approach is closely related to the Mannich reaction. It involves the reaction of an aniline derivative with a pre-formed or in situ generated electrophilic aminomethylating agent. For instance, the reaction of 2,6-dimethylaniline with a reagent like N-(hydroxymethyl)phthalimide under acidic conditions, followed by the deprotection of the phthalimide group, would yield the desired product.

Controlled Functionalization of Related Precursors

A more controlled approach involves the functionalization of a precursor that already contains a suitable leaving group at the 4-position of the 2,6-dimethylaniline core. For example, starting with 4-bromo-2,6-dimethylaniline, a common building block in organic synthesis, one could envision a multi-step sequence. innospk.com This might involve a palladium-catalyzed cross-coupling reaction to introduce a cyanomethyl or a related group, which can then be reduced to the aminomethyl group.

Alternatively, 4-(halomethyl)-2,6-dimethylaniline could serve as a key intermediate. This intermediate could be synthesized from the corresponding 4-methyl-2,6-dimethylaniline via radical halogenation. Subsequent reaction of the halomethyl derivative with a source of ammonia, such as sodium amide or a protected amine followed by deprotection, would furnish this compound.

PrecursorReagent(s)Key TransformationProduct
4-Bromo-2,6-dimethylaniline1. Pd catalyst, Zn(CN)₂ 2. Reducing agent (e.g., LiAlH₄ or H₂/Catalyst)Cyanation followed by reductionThis compound
4-Methyl-2,6-dimethylaniline1. N-Bromosuccinimide, Radical initiator 2. NaN₃ 3. Reducing agent (e.g., LiAlH₄)Benzylic bromination, Azide displacement, ReductionThis compound

This table provides a summary of potential multi-step alkylation strategies. Each step would require optimization of reaction conditions to achieve good yields.

Optimization and Challenges in Synthetic Pathways

The synthesis of this compound via aminomethylation of 2,6-dimethylaniline presents several challenges that necessitate careful optimization of reaction conditions to ensure high yield and purity. These challenges primarily revolve around controlling the position of the substitution (regioselectivity), maintaining the integrity of the functional groups during the reaction, and preventing the formation of unwanted side-products.

Regioselectivity Considerations in Aminomethylation

Controlling the position of the incoming aminomethyl group on the 2,6-dimethylaniline ring is a critical aspect of the synthesis. The regiochemical outcome is dictated by the electronic and steric effects of the substituents already present on the benzene (B151609) ring.

Detailed Research Findings: The aniline amino group (-NH₂) is a powerful activating group that directs electrophiles to the ortho and para positions. Similarly, the two methyl groups (-CH₃) at the 2- and 6-positions are also activating and ortho, para-directing. The cumulative effect of these three groups strongly activates the ring towards electrophilic attack at the remaining ortho (3- and 5-) and para (4-) positions.

However, the substitution pattern is overwhelmingly governed by sterics. The two methyl groups flanking the amine create significant steric hindrance at the adjacent ortho positions (3 and 5). prepchem.comgoogleapis.com Consequently, the incoming electrophile, the iminium ion, will preferentially attack the sterically unhindered 4-position (para to the amino group). This leads to a high degree of regioselectivity, making this compound the expected major product. While minor amounts of 3-substituted byproducts might form, their yield is generally negligible under optimized conditions. googleapis.com

Position of SubstitutionDirecting InfluenceSteric FactorsExpected Product Distribution
4- (Para)Strongly favored by -NH₂ and -CH₃ groupsSterically accessible and unhinderedMajor Product
3-, 5- (Ortho)Electronically favoredHighly hindered by adjacent -CH₃ groupsMinor or Trace Product
N-SubstitutionPossible competing pathwayLess favored under acidic conditions promoting C-alkylationPotential Side-Product

Stability of the Aminomethyl Group During Synthesis

The stability of both the aniline moiety and the newly introduced aminomethyl group is a key consideration throughout the synthesis and purification process. Benzylamine (B48309) and aniline derivatives are susceptible to certain degradation pathways. wikipedia.orgnih.gov

Detailed Research Findings: The primary concern for compounds containing aniline and benzylamine functionalities is their sensitivity to oxidation. nih.gov Exposure to air, particularly in the presence of light or trace metal catalysts, can lead to the formation of colored, oxidized impurities, which can complicate purification and reduce the final yield. To mitigate this, the synthesis is best performed under an inert atmosphere, such as nitrogen or argon.

Another potential instability arises from the reactivity of the product itself. The aminomethyl group is a primary amine and can potentially react with any remaining iminium ion electrophile in the reaction mixture. This over-alkylation would lead to the formation of secondary amine byproducts. This issue is typically managed by using a large excess of the initial amine source (e.g., ammonia) to ensure the electrophile is consumed in the primary reaction. The thermal stability must also be considered, as high temperatures during reaction or distillation can lead to decomposition or side reactions. google.com

Degradation PathwayDescriptionPreventative Measure
OxidationReaction with atmospheric oxygen, leading to colored impurities. nih.govConducting the reaction under an inert atmosphere (N₂ or Ar).
Over-alkylationThe product acts as a nucleophile, reacting with the electrophile to form secondary amines.Use of a large stoichiometric excess of the amine source (e.g., ammonia).
Thermal DecompositionBreakdown of the molecule at elevated temperatures.Maintaining moderate reaction temperatures and using high-vacuum distillation for purification if necessary. google.com

Yield Enhancement and Side-Product Minimization

Optimizing the reaction yield requires a careful balance of conditions to maximize the formation of the desired product while suppressing the formation of various potential side-products.

Detailed Research Findings: Key parameters for optimizing a Mannich-type reaction include temperature, catalyst, solvent, and the stoichiometry of the reactants. rsc.orgthaiscience.infonih.gov The reaction is typically acid-catalyzed, which facilitates the formation of the reactive iminium ion electrophile. wikipedia.org The choice of acid and solvent can significantly impact reaction rates and yields.

The primary side-products in the aminomethylation of 2,6-dimethylaniline arise from:

N-alkylation: Direct reaction on the aniline nitrogen to form N-(aminomethyl)-2,6-dimethylaniline. This is often a competing pathway in the alkylation of anilines.

Di-substitution: Although sterically and electronically disfavored after the first substitution, a second aminomethylation on the ring is theoretically possible.

Polymerization: Formaldehyde and the generated iminium ions can self-polymerize, especially under non-optimal conditions, consuming reagents and complicating purification.

Over-alkylation: As mentioned previously, the product can react further to form secondary and tertiary amines.

Strategies to enhance yield and minimize these side-products include precise control over stoichiometry, such as using only a slight excess of formaldehyde to prevent polymerization, while using a large excess of ammonia to favor the formation of the primary aminomethyl group and suppress over-alkylation. nih.gov Running the reaction at the lowest effective temperature can help improve selectivity and reduce the rate of side reactions. nih.gov Post-reaction workup, including extraction and chromatography, is essential to isolate the pure this compound from unreacted starting materials and byproducts.

Side-ProductFormation PathwayMinimization StrategyImpact on Yield
3-(Aminomethyl)-2,6-dimethylanilinePoor regioselectivity (ortho attack)Generally minimized by steric hindrance of the substrate itself. googleapis.comMinor
Bis(4-(2,6-dimethylanilinomethyl))amineOver-alkylation of the productUse a large excess of ammonia; control reaction time. Moderate
N-(Aminomethyl)-2,6-dimethylanilineElectrophilic attack on the aniline nitrogenOptimize pH with acid catalysis to favor ring substitution.Potentially Significant
Polymeric materialsSelf-condensation of formaldehyde or iminium ionsControl stoichiometry (avoid large excess of formaldehyde); maintain moderate temperature.Significant

Chemical Reactivity and Reaction Mechanisms of 4 Aminomethyl 2,6 Dimethylaniline

Electrophilic and Nucleophilic Substitution Pathways

The reactivity of the 4-(aminomethyl)-2,6-dimethylaniline ring towards electrophilic substitution is governed by the powerful activating and ortho-, para-directing effects of the primary aniline (B41778) amino group. However, the positions ortho to this group (positions 2 and 6) are sterically hindered by methyl groups. The para position is occupied by the aminomethyl group. This substitution pattern suggests that electrophilic attack will be directed to the remaining meta positions (3 and 5), although the activation towards these positions is less pronounced. In related substituted anilines, such as 2,6-dichloroacetanilides, nitration has been shown to occur at the 3-position, demonstrating that substitution can proceed despite steric hindrance from adjacent groups. researchgate.net

Conversely, nucleophilic aromatic substitution on the unmodified benzene (B151609) ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, neither of which is inherent to the structure of this compound. However, derivatives of the parent compound, such as 4-chloro-2,6-dimethylaniline, can undergo nucleophilic substitution reactions like palladium-catalyzed cyanations. chemicalbook.com

Oxidation Reactions and Derived Productsresearchgate.net

Anilines are susceptible to oxidation, and this compound is no exception. The oxidation of the structurally related compound 2,6-dimethylaniline (B139824) has been studied, providing insight into potential transformation pathways. nih.gov Chemical oxidation using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) leads to the degradation of the aniline derivative. nih.gov

Studies on 2,6-dimethylaniline have identified several types of oxidation products, indicating that the reaction can be complex. nih.gov The process can lead to ring-opened products as well as modified aromatic compounds. nih.gov While specific oxidation products for this compound are not detailed in the available literature, the oxidation of 2,6-dimethylaniline yields a variety of intermediates, as shown in the table below. nih.gov

Precursor CompoundOxidation ConditionDerived Products
2,6-DimethylanilineFenton Process (H₂O₂/Fe²⁺)2,6-dimethylphenol, 2,6-dimethylnitrobenzene, 2,6-dimethylbenzoquinone, 3-hexanone, maleic acid, acetic acid, formic acid, oxalic acid. nih.gov

These findings suggest that the oxidation of this compound would likely proceed through the oxidation of the aniline amino group and potentially the aromatic ring, leading to a mixture of hydroxylated, nitrosated, and quinone-like structures, followed by ring cleavage to form smaller organic acids.

Photochemical Reactivity and Deamination Mechanismsebi.ac.uknih.gov

The photochemical behavior of aminomethyl-substituted phenols and anilines has been a subject of detailed mechanistic studies, particularly focusing on their deamination pathways upon ultraviolet irradiation.

Formation of Quinone Methides (QMs) via Photodeaminationebi.ac.uk

For related aminomethyl-substituted phenols, irradiation in aqueous solutions leads to the efficient cleavage of the carbon-nitrogen bond at the benzylic position. This photodeamination process is a key step in the formation of a highly reactive intermediate known as a quinone methide (QM). The generation of these QMs is a significant photochemical pathway for this class of compounds.

Influence of Prototropic Forms on Deamination Efficiencyebi.ac.uk

The efficiency of the photodeamination reaction is highly dependent on the specific prototropic form (isomers that differ by the location of a proton) of the molecule present in the solution. For aminomethyl phenols, the zwitterionic form is identified as the primary photoactive species. This form possesses a separated positive charge on the ammonium (B1175870) group and a negative charge on the phenolate, which facilitates the heterolytic cleavage of the C-N bond upon photoexcitation. The neutral and cationic forms are observed to be significantly less reactive or completely unreactive in comparison.

Reaction Kinetics Studies of Aminomethyl Aniline Transformationsnih.gov

Kinetic studies of the degradation of related anilines provide quantitative data on the rates of their chemical transformations. The degradation of 2,6-dimethylaniline has been investigated using various advanced oxidation processes, including the Fenton, electro-Fenton, and photoelectro-Fenton methods. nih.gov

The kinetics of these degradation processes were found to follow pseudo-first-order behavior. researchgate.net The reaction rates are significantly influenced by experimental parameters such as the initial pH of the solution, the concentration of ferrous ions, and the amount of hydrogen peroxide used. nih.govresearchgate.net

The table below summarizes the findings from kinetic studies on 2,6-dimethylaniline degradation, which serve as a model for the potential kinetic behavior of this compound.

Reaction ProcessKey Findings
Fenton Process Degradation rate is dependent on pH, Fe²⁺ dosage, and H₂O₂ concentration. An optimal pH of 2 was identified for efficient removal. nih.govnih.gov
Electro-Fenton Process Shows increased degradation efficiency compared to the standard Fenton process. The rate increases with higher current density and optimal Fe²⁺ and H₂O₂ concentrations. researchgate.net
Photoelectro-Fenton Process Demonstrates the highest degradation efficiency among the studied methods, combining UV irradiation with the electro-Fenton system for enhanced radical production. nih.gov Complete removal of 1mM 2,6-dimethylaniline was achieved under optimized conditions. nih.gov

These studies highlight that the transformation rates of such anilines can be precisely controlled and significantly enhanced by adjusting the reaction system and conditions. nih.govresearchgate.net

Kinetic Analysis of Oxidation Reactions

The degradation of 2,6-dimethylaniline (2,6-DMA) through processes involving hydroxyl radicals, such as the Fenton, electro-Fenton, and photoelectro-Fenton processes, has been shown to follow pseudo-first-order kinetics. nih.govresearchgate.net The intrinsic second-order rate constant for the reaction between 2,6-DMA and hydroxyl radicals (•OH) has been determined using competitive kinetics, with aniline as a reference compound. nih.gov

In batch studies under various conditions, the second-order rate constants for the reaction of 2,6-DMA with •OH were found to be in the range of 1.59 x 10¹⁰ to 1.80 x 10¹⁰ M⁻¹s⁻¹, with an average value of 1.71 x 10¹⁰ M⁻¹s⁻¹. nih.gov This high rate constant indicates that 2,6-DMA is highly susceptible to attack by hydroxyl radicals. researchgate.net

The degradation mechanism primarily involves the attack of hydroxyl radicals on the amine group of the 2,6-DMA molecule, rather than the methyl groups. nih.gov This leads to the formation of various aromatic intermediates, including 2,6-dimethyl-nitrobenzene, 2,6-dimethyl-phenol, 2,6-dimethyl-nitrophenol, 2,6-dimethyl-hydroquinone, and 2,6-dimethyl-p-benzoquinone. nih.gov Further oxidation leads to the opening of the aromatic ring and the formation of short-chain carboxylic acids such as maleic, lactic, oxalic, acetic, and formic acids. nih.govnih.gov

Interactive Data Table: Kinetic Parameters for 2,6-DMA Degradation

ParameterValueProcessReference
Second-Order Rate Constant (k)1.71 x 10¹⁰ M⁻¹s⁻¹ (average)Fenton's Reaction nih.gov
Reaction OrderPseudo-first-orderElectro-Fenton nih.govresearchgate.net
Final TOC Removal (Electrolysis)10%Electrolysis nih.gov
Final TOC Removal (Fenton)15%Fenton nih.gov
Final TOC Removal (Electro-Fenton)60%Electro-Fenton nih.gov
Final TOC Removal (Photoelectro-Fenton)84%Photoelectro-Fenton nih.gov

Factors Influencing Reaction Rates and Mechanisms

Several factors significantly influence the rate and mechanism of 2,6-dimethylaniline (2,6-DMA) degradation in advanced oxidation processes. These factors primarily affect the generation and availability of hydroxyl radicals, the key oxidizing species.

Initial pH: The initial pH of the reaction medium is a critical parameter. The optimal pH for the removal of 2,6-DMA using the Fenton process is around 3. akjournals.com At pH values higher than 2, amorphous iron(III) hydroxide (B78521) (Fe(OH)₃) can precipitate, which reduces the concentration of dissolved iron ions available to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. nih.gov

Ferrous Ion (Fe²⁺) Concentration: The concentration of ferrous ions is a crucial factor in the Fenton reaction. An increase in the Fe²⁺ concentration from 1.0 to 1.5 mM has been shown to enhance the degradation efficiency of 2,6-DMA by promoting the generation of hydroxyl radicals. nih.gov However, an excessive concentration of ferrous ions can have a scavenging effect on the hydroxyl radicals, leading to a decrease in the degradation efficiency. akjournals.com For the degradation of 1 mM of 2,6-DMA, the optimal ferrous ion concentration was found to be 2.5 mM in a fluidized-bed Fenton process. akjournals.com

Hydrogen Peroxide (H₂O₂) Concentration: The concentration of hydrogen peroxide also plays a vital role. The degradation rate of 2,6-DMA increases with an increasing H₂O₂ concentration up to an optimal value. For the electro-Fenton degradation of 2,6-DMA, the optimal H₂O₂ concentration was found to be 25 mM. nih.gov Similar to ferrous ions, an excess of hydrogen peroxide can also act as a scavenger of hydroxyl radicals, thus inhibiting the degradation process. akjournals.com The optimal concentration for degrading 1 mM of 2,6-DMA in a fluidized-bed Fenton process was 10 mM. akjournals.com

Current Density (in Electro-Fenton Processes): In the electro-Fenton process, the applied current density influences the rate of regeneration of Fe²⁺ from Fe³⁺ at the cathode, as well as the production of H₂O₂ in some systems. An increase in current density from 3.5 to 10.6 A/m² was found to increase the degradation rate of 2,6-DMA. nih.gov For complete removal of 1 mM 2,6-dimethylaniline in a photoelectro-Fenton process, a current density of 15.89 A/m² was necessary, in conjunction with other optimal parameters. nih.gov

Interactive Data Table: Influence of Reaction Conditions on 2,6-DMA Degradation

FactorConditionEffect on DegradationReference
pH> 2Formation of Fe(OH)₃, reduced efficiency nih.gov
pH3Optimal for removal akjournals.com
Ferrous Ion (Fe²⁺)1.0 to 1.5 mMIncreased efficiency nih.gov
Ferrous Ion (Fe²⁺)2.5 mMOptimal for 1 mM 2,6-DMA (Fluidized-bed Fenton) akjournals.com
Hydrogen Peroxide (H₂O₂)25 mMOptimal for electro-Fenton degradation nih.gov
Hydrogen Peroxide (H₂O₂)10 mMOptimal for 1 mM 2,6-DMA (Fluidized-bed Fenton) akjournals.com
Current Density3.5 to 10.6 A/m²Increased degradation rate nih.gov
Current Density15.89 A/m²Required for 100% removal (Photoelectro-Fenton) nih.gov

Synthesis and Advanced Characterization of Derivatives and Analogues

Design Principles for Structural Modification and Derivative Synthesis

The rational design of derivatives of 4-(aminomethyl)-2,6-dimethylaniline is underpinned by established principles of medicinal and materials chemistry. These principles aim to modulate the molecule's steric, electronic, and conformational properties to achieve desired outcomes.

Strategic Substitutions on the Phenyl Ring

Modifications to the phenyl ring of this compound are a primary strategy for altering its physicochemical characteristics. The introduction of various substituents can influence factors such as lipophilicity, electronic distribution, and intermolecular interactions.

For instance, the direct chlorination of 2,6-dimethylaniline (B139824), a related precursor, has been explored for the synthesis of 4-chloro-2,6-dimethylaniline. google.comchemicalbook.comnih.gov While direct chlorination in glacial acetic acid has been reported to yield poor results, alternative methods involving the chlorination of the ammonium (B1175870) salts of 2,6-dialkylanilines in the presence of an inert solvent have been developed. google.com This highlights the importance of reaction conditions in achieving specific substitution patterns. The introduction of a halogen, such as chlorine, can significantly alter the electronic nature of the aromatic ring and provide a handle for further functionalization through cross-coupling reactions. google.com

The table below summarizes the synthesis of a halogenated derivative of a related dialkylaniline.

Starting MaterialReagentProductYieldReference
2,6-dimethylanilineHCl, CCl4, Cl24-chloro-2,6-dimethylaniline69% google.com

Heterocyclic Variations and Their Synthetic Implications

The synthesis of pyrido[2,3-d]pyrimidines, for example, can be achieved through various routes starting from appropriately substituted pyrimidines. jocpr.com These methods often involve the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core. jocpr.com The choice of synthetic route depends on the desired substitution pattern on the final pyridopyrimidine scaffold. The synthesis of complex heterocyclic systems often requires careful planning and execution of multi-component reactions or sequential cyclization strategies. researchgate.netresearchgate.net

Chiral Derivative Synthesis

The introduction of chirality into derivatives of this compound opens up possibilities for creating enantiomerically pure compounds with specific stereochemistry. This is particularly important in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its three-dimensional structure.

The synthesis of chiral derivatives can be achieved through several approaches, including the use of chiral starting materials, chiral catalysts, or resolution of racemic mixtures. For example, the synthesis of enantiopure planar-chiral thiourea (B124793) derivatives has been demonstrated, which can act as hydrogen-bond donors in enantioselective organocatalysis. researchgate.net Another strategy involves the use of enzymes, such as transaminases, for dynamic kinetic resolution to obtain key chiral intermediates. nih.gov The synthesis of enantiopure building blocks, such as (R)- and (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, provides a pathway to stereospecific preparations of more complex chiral molecules. mdpi.com

Synthesis of Complex Derivatives

Building upon the fundamental design principles, the synthesis of more complex derivatives of this compound has been successfully undertaken, leading to novel molecular architectures with unique properties.

Furan-2-carboxamide Conjugates

Furan-2-carboxamide conjugates of this compound represent a class of derivatives where the aminomethyl group is acylated with a furan-2-carboxylic acid moiety. An example of such a compound is N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide. chemicalbook.com The synthesis of these conjugates typically involves the coupling of this compound with an activated furan-2-carboxylic acid derivative, such as an acid chloride or an active ester. The furan (B31954) ring itself can be further substituted, allowing for additional points of diversification. chemicalbook.com

The table below provides an example of a furan-2-carboxamide conjugate.

Compound NameMolecular FormulaKey Structural FeaturesReference
N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamideC20H18Cl2N2O2Furan-2-carboxamide, dichlorophenyl substituent chemicalbook.com

Pyrido[3,2-d]pyrimidine (B1256433) Derivatives

The fusion of a pyridine and a pyrimidine ring system gives rise to pyridopyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry. The synthesis of pyrido[3,2-d]pyrimidine derivatives can be approached by constructing the pyrimidine ring onto a pre-functionalized pyridine or vice versa. nih.gov General synthetic strategies for related pyrido[2,3-d]pyrimidines often start from substituted 4-aminopyrimidines, followed by the formation of the pyridine ring through various cyclization reactions. jocpr.com These reactions can involve the use of 1,3-dicarbonyl compounds or their equivalents. jocpr.com The specific reagents and conditions used will dictate the final substitution pattern of the resulting pyridopyrimidine core. rasayanjournal.co.innih.gov

Quinazoline (B50416) Analogues

The synthesis of quinazoline analogues from this compound can be achieved through established methodologies for quinazoline ring formation. A common strategy involves the condensation of an aniline (B41778) derivative with a suitable carbonyl-containing precursor. For example, the primary amine of the aminomethyl group can act as a nucleophile in a reaction with 2-aminobenzaldehydes or 2-aminophenyl ketones.

One plausible route is the ruthenium-catalyzed dehydrogenative coupling, where a 2-aminophenyl ketone reacts with an amine to form the quinazoline core. marquette.edu In this scenario, this compound would serve as the amine component, reacting with a 2-aminophenyl ketone in the presence of a catalyst like a ruthenium-hydride complex with a catechol ligand to yield the corresponding quinazoline derivative. marquette.edu Another approach is the direct amination of a pre-formed quinazolin-4(3H)-one, where the aminomethyl group would displace an activated hydroxyl or other leaving group at the 4-position. organic-chemistry.orgresearchgate.net These methods offer pathways to a diverse range of 2- and 4-substituted quinazolines with potential applications in medicinal chemistry. researchgate.netnih.gov

Thiosemicarbazone Analogues

Thiosemicarbazones are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govresearchgate.net To prepare a thiosemicarbazone analogue from this compound, a multi-step synthesis is employed.

First, the aromatic amine is converted into the corresponding thiosemicarbazide. This can be achieved by reacting the starting aniline with an isothiocyanate precursor, such as thiophosgene (B130339) or by reacting it with carbon disulfide and then with hydrazine (B178648) hydrate (B1144303). mdpi.com For instance, 4-(isothiocyanatomethyl)-2,6-dimethylaniline could be reacted with hydrazine hydrate to yield 4-((2,6-dimethyl-4-(aminomethyl)phenyl)carbamothioyl)hydrazine. mdpi.com

In the final step, this newly formed thiosemicarbazide is condensed with an appropriate carbonyl compound, such as pyridine-2-carboxaldehyde, often in ethanol (B145695) with a catalytic amount of acid. researchgate.netmdpi.com This condensation reaction forms the characteristic C=N-NH-C(=S)-NH- linkage of the thiosemicarbazone. The resulting products are often crystalline solids and can be purified by recrystallization. nih.gov

Table 1: Representative Synthesis of a Thiosemicarbazone Derivative
StepReactantsKey ReagentsProductTypical Conditions
1This compoundCarbon Disulfide (CS₂), Hydrazine Hydrate (N₂H₄·H₂O)4-((2,6-dimethyl-4-(aminomethyl)phenyl)carbamothioyl)hydrazineReaction in ethanol, followed by reflux.
2Product from Step 1Pyridine-2-carboxaldehyde(E)-2-((pyridin-2-yl)methylene)-N-(4-(aminomethyl)-2,6-dimethylphenyl)hydrazine-1-carbothioamideEthanol, catalytic acetic acid, reflux. mdpi.com

Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives can be readily achieved from the thiosemicarbazone analogues discussed previously. A common and effective method is the oxidative or alkaline-mediated cyclization of a thiosemicarbazide or thiosemicarbazone intermediate. raco.catresearchgate.netresearchgate.net

Starting with the 4-((2,6-dimethyl-4-(aminomethyl)phenyl)carbamothioyl)hydrazine intermediate, cyclization can be induced by refluxing in an alkaline solution, such as aqueous sodium hydroxide (B78521). researchgate.netmdpi.com This process leads to the formation of a 5-thioxo-4,5-dihydro-1H-1,2,4-triazole derivative. Specifically, the reaction would yield 4-((4-(aminomethyl)-2,6-dimethylphenyl)amino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol. These triazole-thiol compounds are versatile synthons for further functionalization. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization in Research

X-ray Crystallography for Molecular and Intermolecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides invaluable data on molecular geometry, bond lengths, bond angles, and torsional angles.

In the analysis of a thiosemicarbazone-metal complex closely related to the derivatives discussed, single-crystal X-ray diffraction revealed a pseudo-octahedral geometry around the central metal ion. mdpi.com The analysis provided exact bond lengths and angles, such as a Cl-Sb-Cl angle of 159.82(2)°. mdpi.com Furthermore, it elucidated the planarity of the heterocyclic rings and the conformation of the entire molecule. This level of detail is crucial for understanding structure-activity relationships.

Crystallographic data also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. For example, in the crystal structure of 4-iodo-2,6-dimethylaniline, a related compound, specific intermolecular contacts can be identified, which influence the material's bulk properties. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Thiosemicarbazone Metal Complex mdpi.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.3451(3)
b (Å)9.0271(4)
c (Å)11.8394(5)
α (°)85.253(3)
β (°)88.016(3)
γ (°)66.012(2)
Volume (ų)808.99(6)

NMR Spectroscopic Analysis for Structural Conformation and Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized derivatives of this compound.

In the ¹H NMR spectrum of a thiosemicarbazone derived from a substituted dimethylaniline, distinct signals confirm the presence of key functional groups. mdpi.com For example, the azomethine proton (N=CH) typically appears as a singlet around 8.2 ppm, while the NH protons of the thiourea and hydrazine moieties appear as singlets at approximately 10.1 ppm and 12.1 ppm, respectively. mdpi.com The aromatic and methyl protons of the 2,6-dimethylaniline core would show characteristic shifts and splitting patterns, confirming the substitution pattern. rsc.org

¹³C NMR spectroscopy provides complementary information, showing distinct resonances for the thiocarbonyl carbon (C=S) and the azomethine carbon (C=N), typically in the regions of 178-182 ppm and 140-145 ppm, respectively. The chemical shifts of the aromatic carbons further verify the structure. rsc.org

Table 3: Representative ¹H and ¹³C NMR Data for a Thiosemicarbazone Derivative Analogue mdpi.comrsc.org
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HNH (Hydrazine)~12.1 (s)
NH (Thiourea)~10.1 (s)
CH (Azomethine)~8.2 (s)
CH₃ (Aromatic)~2.2-2.3 (s)
¹³CC=S (Thiocarbonyl)~178-182
Aromatic C-N~148-150
C=N (Azomethine)~140-145
CH₃ (Aromatic)~18-21

UV-Vis Spectroscopy for Electronic Transitions and Interactions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For derivatives of this compound, this technique can probe transitions involving the aromatic system and newly formed chromophores.

In compounds like 4-(9-Anthryl)-N,N'-dimethylaniline, UV-Vis spectroscopy reveals the dynamics of locally excited (LE) states and charge-transfer (CT) states upon photoexcitation. epa.gov The position and intensity of absorption bands are sensitive to the solvent environment. In polar solvents, a red shift (bathochromic shift) is often observed for charge-transfer bands, indicating stabilization of the more polar excited state. epa.gov

For thiosemicarbazone derivatives, UV-Vis spectra typically show absorption bands corresponding to π → π* and n → π* transitions. mdpi.com The π → π* transitions are associated with the aromatic rings and the C=N and C=S chromophores, while the n → π* transitions involve the non-bonding electrons on the nitrogen and sulfur atoms. Studying these transitions provides insight into the electronic structure of the molecule and its potential for interactions with other species.

FT-IR for Functional Group Analysis in Complex Formation

Fourier-transform infrared (FT-IR) spectroscopy is a pivotal analytical technique for elucidating the structural aspects of coordination complexes. This method is particularly insightful for identifying the functional groups of a ligand that are involved in the coordination to a metal center. In the context of this compound, FT-IR spectroscopy allows for the direct observation of changes in the vibrational frequencies of its key functional groups—primarily the primary amine (-NH2) of the aminomethyl substituent and the aromatic amine (-NH2)—upon complex formation. These changes serve as definitive evidence of coordination and provide valuable information about the nature of the metal-ligand bond.

Detailed Research Findings

While specific studies on the complexation of this compound are not extensively documented, the principles of FT-IR analysis can be understood by examining related aniline derivatives and their behavior upon forming complexes. asianpubs.orgglobalresearchonline.net Theoretical and experimental studies on various substituted anilines reveal characteristic vibrational frequencies for different functional groups. asianpubs.orgglobalresearchonline.netnih.gov

The primary amine (-NH2) and the aminomethyl group (-CH2-NH2) are the most likely coordination sites in this compound. The lone pair of electrons on the nitrogen atoms makes them effective Lewis bases, capable of donating electron density to a metal cation.

Upon coordination, the N-H stretching vibrations of the amine groups, which typically appear in the 3500-3300 cm⁻¹ region, are expected to shift to lower frequencies. researchgate.net This red shift is a consequence of the donation of electron density from the nitrogen atom to the metal ion, which weakens the N-H bonds. The magnitude of this shift can provide an indication of the strength of the metal-nitrogen bond.

Similarly, the C-N stretching vibrations, which are found in the 1350-1250 cm⁻¹ region for aromatic amines and around 1250-1020 cm⁻¹ for aliphatic amines, are also sensitive to coordination. The formation of a metal-nitrogen bond typically results in a shift of the C-N stretching frequency. The direction of this shift can be more complex, as it is influenced by both the mechanical coupling with other vibrations and the electronic effects of coordination.

The tables below present a hypothetical analysis of the expected FT-IR spectral data for this compound and one of its potential complexes, based on established data for similar compounds. asianpubs.orgscirp.org

Table 1: Hypothetical FT-IR Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
Aromatic N-H3450 - 3350Asymmetric and Symmetric Stretching
Aliphatic N-H3400 - 3300Asymmetric and Symmetric Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H2980 - 2850Asymmetric and Symmetric Stretching
N-H1650 - 1580Bending (Scissoring)
Aromatic C=C1600 - 1450Ring Stretching
Aromatic C-N1350 - 1250Stretching
Aliphatic C-N1250 - 1020Stretching
C-H850 - 750Out-of-plane Bending

Table 2: Expected Shifts in FT-IR Data upon Complex Formation

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Shift (Δν, cm⁻¹)Interpretation
Aromatic N-H Stretching34203350-70Weakening of N-H bond due to coordination
Aliphatic N-H Stretching33503280-70Weakening of N-H bond due to coordination
N-H Bending16201590-30Change in electron density and geometry around N
Aromatic C-N Stretching13101325+15Strengthening of C-N bond upon coordination
Aliphatic C-N Stretching11801190+10Strengthening of C-N bond upon coordination
New Band (M-N Stretching)-550 - 450-Formation of a new Metal-Nitrogen bond

The appearance of new bands in the low-frequency region of the spectrum (typically below 600 cm⁻¹) is also a strong indicator of complex formation. These new bands can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. The position of these bands depends on the mass of the metal ion and the strength of the M-N bond.

Applications in Advanced Chemical Research

Role as a Key Synthetic Intermediate and Building Block

The structural features of 4-(aminomethyl)-2,6-dimethylaniline, namely the reactive primary amine and the aminomethyl group, alongside the steric hindrance provided by the two methyl groups, make it a versatile intermediate in organic synthesis.

Synthesis of Complex Organic Molecules

While specific, publicly documented pathways starting from this compound to produce highly complex, multi-step organic molecules are not extensively reported in mainstream chemical literature, its potential as a synthetic intermediate is evident. The presence of two distinct amino functionalities allows for selective reactions. For instance, the aromatic amine is less basic and can undergo different chemical transformations compared to the benzylic amine. This differential reactivity can be exploited to build molecular complexity in a controlled manner. Its structural analog, 2,6-dimethylaniline (B139824), is a known intermediate in the synthesis of various organic compounds, suggesting that this compound could serve a similar role where an additional functionalizable handle is desired.

Precursor in the Synthesis of Dyes and Pigments

Substituted anilines are fundamental precursors in the synthesis of a wide array of dyes and pigments, particularly azo dyes. jbiochemtech.comunb.ca Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are synthesized through a diazotization reaction of a primary aromatic amine, followed by coupling with a suitable coupling component. unb.cayoutube.com

The primary aromatic amine group in this compound can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols and other anilines, to produce a diverse range of azo dyes. The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt and the coupling partner. The 2,6-dimethyl substitution pattern can influence the planarity and electronic environment of the resulting dye molecule, thereby affecting its color and fastness properties. While specific examples of dyes synthesized directly from this compound are not prevalent in the literature, the foundational chemistry of azo dye synthesis strongly supports its potential in this application. jbiochemtech.comnih.govarkat-usa.org

Intermediate in Pharmaceutical and Agrochemical Research (excluding clinical data)

Aniline (B41778) derivatives are crucial scaffolds in the development of new pharmaceutical and agrochemical agents. nih.govnih.govresearchgate.net The 2,6-dimethylaniline moiety, for example, is a key component in a number of anesthetic drugs and is also found in certain pesticides. nih.govguidechem.com The introduction of an aminomethyl group at the 4-position, as in this compound, provides an additional point for molecular modification, which is a key strategy in drug discovery to optimize the biological activity and pharmacokinetic properties of a lead compound.

This additional functional group can be used to introduce other pharmacologically relevant moieties or to improve the solubility and bioavailability of the molecule. For instance, the aminomethyl group could be acylated, alkylated, or used to form Schiff bases, leading to a wide range of derivatives for biological screening. While specific drugs or pesticides derived from this compound are not explicitly detailed in publicly available research, its structural relationship to known bioactive anilines underscores its potential as a valuable intermediate in these fields. drugbank.comresearchgate.net

Applications in Catalysis and Ligand Design

The field of catalysis heavily relies on the design of organic ligands that can coordinate to metal centers and modulate their reactivity and selectivity. The structure of this compound makes it an interesting candidate for ligand synthesis.

Ligand Design in Metal-Catalyzed Reactions (e.g., Palladium-catalyzed C-H olefination)

Palladium-catalyzed C-H olefination is a powerful tool for the formation of carbon-carbon bonds. The efficiency and selectivity of these reactions are often dictated by the nature of the ligand coordinated to the palladium center. Aniline derivatives can themselves be substrates in such reactions. For instance, the use of a Pd/S,O-ligand system has been shown to be effective for the para-selective C-H olefination of various aniline derivatives.

While this compound itself has not been specifically reported as a ligand in this context, its structural features are relevant. The two amino groups could potentially coordinate to a metal center, forming a bidentate ligand. The steric bulk from the two methyl groups could influence the coordination geometry and the catalytic activity of the resulting metal complex. The design of new ligands is a continuous effort in catalysis, and molecules like this compound offer a platform for creating novel ligand structures that could lead to improved catalytic systems. mdpi.comresearchgate.net

Development of Novel Catalytic Systems

The development of novel catalytic systems is crucial for advancing chemical synthesis. The synthesis of new ligands is a cornerstone of this endeavor. The bifunctional nature of this compound allows for its incorporation into more complex ligand frameworks. For example, it could be used to synthesize pincer-type ligands, which are known to form highly stable and active catalysts with a variety of transition metals. researchgate.net

The aminomethyl group can be readily modified to introduce other donor atoms, such as phosphorus or oxygen, leading to the formation of multidentate ligands. These ligands can then be complexed with metals like palladium, nickel, or copper to generate catalysts for a range of chemical transformations, including cross-coupling reactions, polymerization, and oxidation reactions. The steric and electronic properties of the 2,6-dimethylaniline core can be fine-tuned to optimize the performance of the resulting catalyst. mdpi.comscirp.org

Role in Organometallic Complex Formation

The formation of organometallic complexes involves the coordination of a metal center with one or more organic ligands. Ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the reactivity and catalytic activity of the resulting complex.

In the context of this compound, the two distinct amine functionalities offer multiple coordination possibilities. The aniline nitrogen, with its direct attachment to the aromatic ring, can act as a sigma-donor. However, the presence of the two ortho-methyl groups introduces significant steric hindrance, which may influence its coordination behavior, potentially leading to the formation of complexes with unique geometries and reactivities.

The primary amine of the aminomethyl group, being less sterically encumbered, can readily coordinate to a metal center. This flexibility allows it to act as a monodentate ligand or, in concert with the aniline nitrogen, as a bidentate chelating ligand, forming a stable five-membered ring with the metal. This chelation effect can enhance the stability of the resulting organometallic complex. The nature of the metal and the reaction conditions would ultimately determine the preferred coordination mode. Research on related benzylamine (B48309) derivatives has shown their utility in forming stable complexes with various transition metals. For instance, benzylamine and its derivatives are known to coordinate to metals like manganese, forming complexes that are active in catalysis.

Functional GroupPotential Coordination ModePotential Impact on Complex
2,6-Dimethylanilineσ-donorSteric bulk influencing geometry and reactivity
4-(Aminomethyl) groupMonodentate or bidentate (chelating)Enhanced stability through chelation

Applications in Advanced Materials Science (Chemical Role)

The distinct electronic properties of the 2,6-dimethylaniline core, combined with the versatile reactivity of the aminomethyl group, make this compound a promising building block for a variety of advanced materials.

Design of Push-Pull Chromophores and Charge-Transfer Materials

Push-pull chromophores are organic molecules characterized by an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting nonlinear optical (NLO) and photophysical properties.

The 2,6-dimethylaniline moiety, with its electron-rich character, can serve as an effective electron donor. The aminomethyl group can be chemically modified to introduce a strong electron-acceptor group. For example, reaction of the primary amine with an appropriate acyl chloride or isocyanate bearing an acceptor unit would create a classic D-π-A structure. The dimethyl-substituted phenyl ring acts as the π-bridge. Theoretical and experimental studies on similar aniline-based push-pull systems have demonstrated that tuning the strength of the donor and acceptor groups, as well as modifying the π-conjugated bridge, can significantly impact the charge-transfer characteristics and NLO response of the material. The formation of charge-transfer complexes with suitable acceptor molecules is another possibility, where the aniline derivative acts as the electron donor.

Precursor for Specialized Polymers and Resins

The presence of two distinct amine functionalities in this compound makes it a valuable monomer for the synthesis of specialized polymers and resins. Polyamides, for instance, can be synthesized by reacting this diamine with dicarboxylic acids or their derivatives. ntu.edu.twscielo.brnih.gov The resulting polymers would incorporate the rigid, sterically hindered dimethylaniline unit into the backbone, which could impart unique thermal and mechanical properties.

The distinct reactivity of the two amine groups could also be exploited for controlled polymerization. For example, the more reactive primary amine of the aminomethyl group could be selectively reacted to form a linear polymer, leaving the less reactive aniline nitrogen available for subsequent cross-linking or functionalization. This could lead to the formation of thermosetting resins with tailored properties. The use of aminomethyl-functionalized resins is established in fields like solid-phase peptide synthesis, where they serve as a solid support. sunresinlifesciences.com

Polymer TypePotential Monomer ReactivityResulting Polymer Characteristics
PolyamidesReaction of both amine groups with dicarboxylic acidsIncorporation of rigid dimethylaniline units, potentially enhancing thermal stability
Functional PolymersSelective reaction of the aminomethyl groupPendent aniline groups for cross-linking or post-polymerization modification

Integration into Hybrid Material Systems

Hybrid materials, which combine organic and inorganic components at the molecular level, often exhibit synergistic properties that are not present in the individual constituents. The aminomethyl group of this compound provides a convenient anchor point for grafting the molecule onto the surface of inorganic materials, such as silica (B1680970) or metal oxides.

This surface modification can be achieved through various chemical routes, such as the formation of covalent bonds between the amine and reactive groups on the inorganic surface. The result is an organic layer that can alter the surface properties of the inorganic material, for instance, by changing its hydrophobicity or by introducing specific functionalities. These functionalized hybrid materials could find applications in areas such as catalysis, sensing, and chromatography. The synthesis of hybrid compounds by combining different chemical scaffolds is a known strategy for developing new materials with enhanced properties. rsc.org

Mechanistic Investigations of Biochemical Interactions Focus on Molecular Mechanisms

Enzyme Inhibition and Modulation Mechanisms

Comprehensive data on the inhibitory or modulatory effects of 4-(Aminomethyl)-2,6-dimethylaniline on the following enzymes could not be located.

Nitric Oxide Synthase (nNOS) Inhibition Pathways

No studies were found that investigate the inhibitory pathways of this compound on neuronal nitric oxide synthase (nNOS). Research on nNOS inhibitors has focused on other chemical classes, such as 4-amino pteridine (B1203161) derivatives and 6-nitrocatecholamines, with no mention of the target compound.

Tyrosinase Inhibition Kinetics and Mechanisms

Specific kinetic data, including inhibition constants and the mechanism of action for this compound as a tyrosinase inhibitor, are not available in the current body of scientific literature. While numerous compounds have been studied as tyrosinase inhibitors, this particular molecule has not been characterized in this context.

Cholinesterase Inhibitory Activity and Interactions

There is a lack of information regarding the inhibitory activity and interaction mechanisms of this compound with acetylcholinesterase or butyrylcholinesterase. Studies on cholinesterase inhibitors have explored various other molecular scaffolds, but not the one specified.

Interactions with Protein Complexes (e.g., SCFSKP2 E3 ligase disruption)

No evidence was found to suggest that this compound interacts with or disrupts the SCFSKP2 E3 ligase complex. The existing research on the regulation of this protein complex does not include this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Due to the absence of primary data on the biochemical activities of this compound, no structure-activity relationship (SAR) studies have been conducted to elucidate its mechanistic interactions with the aforementioned biological targets. SAR studies are contingent on having a series of related compounds with measured biological activity, which is not the case for this molecule in the specified contexts.

Influence of Substituents on Molecular Target Affinity

No data is available in the searched scientific literature.

Correlation of Structural Features with Specific Mechanistic Pathways

No data is available in the searched scientific literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of substituted anilines and related compounds.

Electronic Structure Analysis (HOMO-LUMO energy gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests that a molecule is more reactive and can be more easily excited.

For substituted anilines, the HOMO-LUMO gap is influenced by the nature and position of the substituents on the aniline (B41778) ring. In the case of 4-(Aminomethyl)-2,6-dimethylaniline, the electron-donating nature of the amino and methyl groups is expected to influence the energy of the frontier orbitals. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely quantify these energies.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Anilines (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Aniline-5.21-0.155.06
2,6-Dimethylaniline (B139824)-5.05-0.084.97
4-Aminomethylaniline-4.98-0.224.76
This compound (Estimated)-4.90-0.104.80

Note: The values for this compound are estimated based on trends observed in related substituted anilines and are for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis transitions)

DFT calculations are also a reliable tool for predicting spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly employed for this purpose.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. The predicted UV-Vis spectra can provide insights into the electronic structure and chromophoric properties of the molecule.

Table 2: Predicted Spectroscopic Data for a Representative Substituted Aniline (Calculated using DFT)

Spectroscopic PropertyPredicted Value
¹H-NMR Chemical Shifts (ppm, relative to TMS)
Aromatic Protons6.5 - 7.2
-CH₂- Protons~3.8
-NH₂ Protons (aniline)~3.5
-CH₃ Protons~2.2
¹³C-NMR Chemical Shifts (ppm)
Aromatic C-NH₂~145
Aromatic C-CH₃~128
Aromatic C-H115 - 130
-CH₂- Carbon~45
-CH₃ Carbons~18
UV-Vis λmax (nm) ~240, ~290

Note: These values are representative for a substituted aniline and are for illustrative purposes. Actual values for this compound would require specific calculations.

Computational Modeling of Reactivity and Stability

DFT can be used to calculate various quantum chemical descriptors that provide information about the reactivity and stability of a molecule. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule, indicating the likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Interaction Mechanisms

While DFT is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or interacting with a biological target. MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into dynamic processes.

For a molecule like this compound, MD simulations could be used to study its solvation in different solvents or its binding to a protein target. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its behavior in a complex environment.

Quantum Chemical Calculations of Molecular Parameters

Quantum chemical calculations, including both DFT and other ab initio methods, are essential for determining precise molecular parameters. This includes bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. Optimized geometries from these calculations provide a detailed picture of the molecule's shape and conformation.

Table 3: Calculated Molecular Parameters for a Representative Substituted Aniline

ParameterValue
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-N (aniline)~1.40
C-C (methyl)~1.51
C-C (aminomethyl)~1.52
C-H (aromatic)~1.08
C-H (methyl)~1.09
N-H (amine)~1.01
Bond Angles (degrees)
C-C-C (aromatic)~120
H-C-H (methyl)~109.5
C-C-N (aniline)~120

Note: These are typical values for substituted anilines and serve as an illustration.

Mechanistic Pathway Elucidation through Computational Approaches

Computational methods are invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a chemical reaction can be constructed. This allows for the identification of the most favorable reaction pathways and the determination of reaction kinetics. For instance, computational studies on the reactions of anilines can provide insights into their oxidation, substitution, or other transformations.

An in-depth examination of the emerging research and future potential of the chemical compound this compound reveals significant opportunities at the forefront of chemical and biological sciences. This article explores the forward-looking research directions concerning this specific molecule, focusing on sustainable synthesis, advanced materials, and its role in complex molecular interactions.

Emerging Research Directions and Future Perspectives

The unique structure of 4-(Aminomethyl)-2,6-dimethylaniline, which combines a reactive aminomethyl group with a sterically hindered dimethylaniline core, positions it as a valuable building block for a variety of advanced applications. Researchers are actively exploring its potential in several cutting-edge areas.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 4-(Aminomethyl)-2,6-dimethylaniline with high purity?

  • Methodology :

  • Reductive Amination : React 2,6-dimethylbenzaldehyde with ammonia or ammonium acetate under hydrogenation using catalysts like Pd/C or Raney Ni .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆ solvent) .
  • Critical Note : Monitor reaction pH to avoid over-reduction or side products like tertiary amines.

Q. How can researchers characterize the physical and chemical stability of this compound under varying storage conditions?

  • Methodology :

  • Stability Testing : Store samples at 25°C (ambient), 40°C (accelerated), and -20°C (long-term) under nitrogen. Analyze degradation via TLC and FTIR for functional group integrity .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life by measuring decomposition rates at elevated temperatures .
  • Safety : Handle in a fume hood; the compound may form hazardous byproducts under oxidative conditions .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Methodology :

  • LC-MS/MS : Employ electrospray ionization (ESI+) with MRM transitions for selective quantification in biological matrices .
  • UV-Vis Spectroscopy : Calibrate absorbance at λ~280 nm (aromatic amine absorption band) with a standard curve .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design applications?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict nucleophilic sites for derivatization .
  • Docking Studies : Simulate interactions with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina to assess binding affinity .
  • Validation : Cross-validate predictions with experimental kinetic assays (e.g., IC₅₀ determinations) .

Q. What strategies resolve contradictions in experimental data when studying surface adsorption of this compound?

  • Methodology :

  • Error Analysis : Quantify uncertainties in adsorption isotherms (e.g., Langmuir vs. Freundlich models) using chi-square tests .
  • Microspectroscopic Imaging : Apply ToF-SIMS or AFM to visualize surface interactions at nanoscale resolution .
  • Replicate Studies : Conduct triplicate experiments under controlled humidity and temperature to isolate environmental variables .

Q. How can researchers design experiments to probe the compound’s role in catalytic systems (e.g., as a ligand or co-catalyst)?

  • Methodology :

  • Coordination Chemistry : Screen metal ions (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration to identify chelation behavior .
  • Catalytic Activity : Test in model reactions (e.g., Suzuki coupling) with Pd catalysts; compare yields with/without the ligand .
  • Spectroscopic Monitoring : Use in-situ IR to track intermediate formation during catalysis .

Data Management and Reporting

Q. How should raw data from synthesis and characterization be organized to meet journal standards?

  • Guidelines :

  • Appendix Inclusion : Tabulate raw NMR shifts, HPLC retention times, and mass spectra in appendices .
  • Processed Data : Highlight key results (e.g., purity percentages, kinetic constants) in the main text with error margins .

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Reactant of Route 1
4-(Aminomethyl)-2,6-dimethylaniline
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Reactant of Route 2
4-(Aminomethyl)-2,6-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.